molecular formula C7H13N3 B13968491 N-ethyl-1,3-dimethyl-1H-pyrazol-5-amine

N-ethyl-1,3-dimethyl-1H-pyrazol-5-amine

Cat. No.: B13968491
M. Wt: 139.20 g/mol
InChI Key: WCHMVMBJFWVJAX-UHFFFAOYSA-N
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Description

N-ethyl-1,3-dimethyl-1H-pyrazol-5-amine: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a five-membered ring with two adjacent nitrogen atoms, making it a versatile scaffold in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often employs continuous flow reactors to optimize yield and purity. The use of automated systems ensures consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-ethyl-1,3-dimethyl-1H-pyrazol-5-amine can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into various hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: N-oxides.

    Reduction: Hydrazine derivatives.

    Substitution: N-alkyl or N-acyl pyrazoles.

Mechanism of Action

The mechanism by which N-ethyl-1,3-dimethyl-1H-pyrazol-5-amine exerts its effects involves interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to active sites and altering enzymatic activity. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

N-ethyl-2,5-dimethylpyrazol-3-amine

InChI

InChI=1S/C7H13N3/c1-4-8-7-5-6(2)9-10(7)3/h5,8H,4H2,1-3H3

InChI Key

WCHMVMBJFWVJAX-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=NN1C)C

Origin of Product

United States

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